Cas no 29726-85-0 (3-[(2Z)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[4-ethenyl-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-3-methylpyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid)

3-[(2Z)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[4-ethenyl-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-3-methylpyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid structure
29726-85-0 structure
Nombre del producto:3-[(2Z)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[4-ethenyl-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-3-methylpyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid
Número CAS:29726-85-0
MF:C33H34N4O6
Megavatios:582.646268367767
CID:2662433

3-[(2Z)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[4-ethenyl-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-3-methylpyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid Propiedades químicas y físicas

Nombre e identificación

    • Biliverdin IXbeta
    • 3-[(2Z)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[4-ethenyl-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene
    • 3-[(2Z)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[4-ethenyl-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-3-methylpyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid
    • Renchi: 1S/C33H34N4O6/c1-7-20-16(3)24(34-27(20)14-26-17(4)21(8-2)33(43)36-26)13-25-18(5)22(9-11-30(38)39)28(35-25)15-29-23(10-12-31(40)41)19(6)32(42)37-29/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13-,27-14?,29-15-
    • Clave inchi: AMRDBDFMTUKUFG-XHQQYRPJSA-N
    • Sonrisas: O=C1C(C)=C(CCC(=O)O)/C(=C/C2=C(CCC(=O)O)C(C)=C(/C=C3/C(C)=C(C=C)C(=CC4C(C)=C(C=C)C(N=4)=O)N/3)N2)/N1

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 5
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 43
  • Cuenta de enlace giratorio: 11
  • Complejidad: 1530
  • Superficie del Polo topológico: 161

3-[(2Z)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[4-ethenyl-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-3-methylpyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid Literatura relevante

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